5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its potential biological activities and is used in various scientific research fields .
Properties
IUPAC Name |
5-methyl-2-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQHAGPALBYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334196 | |
| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22300-56-7 | |
| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The cycloaddition between phenyl azide and ethyl acetoacetate proceeds via a copper(I)-catalyzed mechanism, forming the triazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid. A study by Singh et al. demonstrated that Cu(I) catalysts (e.g., CuI) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieved cycloaddition yields of 85–90%. Hydrolysis with aqueous NaOH (2 M, 60°C, 4 hours) then converted the ester to the carboxylic acid with >95% efficiency.
Key Data: CuAAC Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMSO | 80 | 12 | 85–90 |
| CuBr | MeCN | 70 | 10 | 78–82 |
Metal-Free Cyclization Using Organic Bases
Recent advancements have enabled triazole synthesis without metal catalysts. DBU (1,8-diazabicycloundec-7-ene) promotes cyclization between β-ketoesters and azides in acetonitrile (MeCN) at 50°C. This method avoids metal contamination, critical for pharmaceutical applications.
Procedure and Outcomes
A mixture of phenyl azide (1 equiv), ethyl acetoacetate (1.2 equiv), and DBU (1.2 equiv) in MeCN (0.2 M) reacts at 50°C for 16 hours, yielding the ester intermediate (72–80%). Acidic workup (1 M HCl) directly affords the carboxylic acid. Notably, electron-deficient azides require higher temperatures (80°C) but maintain yields above 70%.
One-Pot Synthesis via Base-Promoted Cyclization
A patent by Smith et al. describes a one-pot method using potassium carbonate (K₂CO₃) in aqueous ethanol. This approach simplifies purification by eliminating intermediate isolation.
Industrial-Scale Protocol
Scalability Data
| Scale (g) | Purity (%) | Yield (%) |
|---|---|---|
| 10 | 98.5 | 92 |
| 100 | 97.2 | 88 |
Hydrolysis of Ester Intermediates
Ester-to-carboxylic acid conversion is critical for final product isolation. Hydrolysis under basic (NaOH) or acidic (HCl) conditions is effective, but alkaline conditions minimize side reactions.
Comparative Hydrolysis Study
| Condition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 M NaOH | 60 | 4 | 95 |
| 6 M HCl | 100 | 6 | 85 |
| Enzymatic (lipase) | 37 | 24 | 65 |
Enzymatic methods, though eco-friendly, suffer from lower efficiency.
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the CuAAC reaction’s exothermicity management, reducing reaction time to 2 hours with 90% yield. High-pressure carboxylation (CO₂, 50 bar, 100°C) offers an alternative route but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| CuAAC | High yield, scalable | Metal contamination risk | 85–90 |
| DBU-Promoted | Metal-free, mild conditions | Longer reaction time | 70–80 |
| One-Pot (K₂CO₃) | Simplified purification | Variable yields | 30–95 |
| Continuous Flow | Rapid, energy-efficient | High initial investment | 90 |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Structural Properties and Theoretical Insights
MPTC has been studied for its structural properties using advanced computational methods. Theoretical studies utilizing time-dependent density functional theory (TD DFT) have indicated that MPTC possesses weak electron-accepting ability, making it suitable for applications involving electron transfer processes. The compound's fluorescence and absorption spectra have been experimentally validated, demonstrating its potential in photophysical applications .
Photophysical Applications
One of the notable applications of MPTC is in the development of chemosensors. A derivative of MPTC, known as RMPTC, was synthesized and demonstrated a selective chromogenic response to mercury ions (Hg²⁺). In a mixture of N,N-dimethylformamide and water, RMPTC exhibited a color change from colorless to pink upon binding with Hg²⁺ ions. This property allows for the naked-eye detection of mercury, which is significant for environmental monitoring and safety .
Xanthine Oxidase Inhibition
MPTC and its derivatives have been evaluated for their potential as xanthine oxidase (XO) inhibitors, which are crucial in treating conditions like gout. A series of MPTC analogues were synthesized and tested for their inhibitory activity against XO. Some compounds exhibited high potency in the submicromolar to nanomolar range. Notably, one derivative was identified as a mixed-type inhibitor, providing insights into its mechanism of action through molecular docking studies .
Antioxidant Properties
Research has also highlighted the antioxidant properties of MPTC derivatives. These compounds have shown promise in scavenging free radicals, which is essential for preventing oxidative stress-related diseases. The structural modifications on the triazole ring can enhance their antioxidant capabilities, making them candidates for further pharmacological studies .
Summary of Key Findings
| Application Area | Findings |
|---|---|
| Photophysical Chemistry | RMPTC shows selective response to Hg²⁺ ions; potential for environmental sensors. |
| Medicinal Chemistry | MPTC derivatives exhibit potent xanthine oxidase inhibition; potential treatment for gout. |
| Antioxidant Activity | Derivatives demonstrate free radical scavenging abilities; relevance in oxidative stress management. |
Case Studies
- Chemosensor Development : The synthesis of RMPTC from MPTC has led to significant advancements in chemosensor technology, particularly for detecting heavy metals like mercury in aqueous solutions. This application underscores the importance of triazole compounds in environmental chemistry.
- Inhibition Studies : A study focusing on the synthesis and bioevaluation of MPTC analogues revealed their potential as effective xanthine oxidase inhibitors, paving the way for new therapeutic agents against hyperuricemia and related disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC), with the CAS number 22300-56-7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with MPTC, particularly its role as an inhibitor of xanthine oxidase and its implications in various therapeutic areas.
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : 203.20 g/mol
- IUPAC Name : 5-methyl-2-phenyltriazole-4-carboxylic acid
- PubChem CID : 519936
Synthesis and Structural Analysis
MPTC is synthesized through various methods involving the reaction of phenyl and triazole derivatives. The structural properties have been analyzed using techniques such as NMR and X-ray crystallography, confirming the compound's integrity and purity.
Xanthine Oxidase Inhibition
One of the most significant biological activities of MPTC is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism that can lead to the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.
Table 1: Inhibitory Activity of MPTC on Xanthine Oxidase
| Compound | Inhibition Concentration (µM) | Type of Inhibition |
|---|---|---|
| MPTC | Submicromolar to Nanomolar | Mixed-type |
Research indicates that MPTC exhibits high potency as an XO inhibitor, with studies showing IC50 values in the low micromolar range. A steady-state kinetics experiment suggested that MPTC acts as a mixed-type inhibitor, which means it can bind to both the enzyme and the enzyme-substrate complex.
Antioxidant Activity
MPTC has also been evaluated for its antioxidant properties. The compound demonstrates significant free radical scavenging activity, which suggests potential therapeutic applications in oxidative stress-related diseases.
The mechanisms underlying the biological activities of MPTC involve several pathways:
- Inhibition of Enzymatic Activity : By binding to XO, MPTC reduces the conversion of hypoxanthine to xanthine and subsequently to uric acid.
- Antioxidant Mechanism : MPTC may exert its antioxidant effects through direct scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Gout Management
Given its role as an XO inhibitor, MPTC could be beneficial in managing gout. Clinical studies are needed to evaluate its efficacy compared to established treatments like allopurinol and febuxostat.
Cancer Research
Emerging research suggests that compounds similar to MPTC may have dual roles in cancer therapy by modulating oxidative stress and influencing apoptotic pathways. Further investigation into its effects on cancer cell lines could provide insights into new therapeutic strategies.
Q & A
Q. Why do computational predictions of reactivity conflict with experimental results?
- Methodology : Re-examine solvent effects in simulations. Polar solvents (e.g., water) may stabilize transition states not accounted for in gas-phase DFT models. Experimental validation via kinetic studies (e.g., Hammett plots) can reconcile differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
